BenchChemオンラインストアへようこそ!

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

Prodrug Design Blood-Brain Barrier Permeability Lipophilicity

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate (CAS 174309-28-5) is a stereochemically defined, N-protected diethyl ester derivative of the constrained four-membered azetidine heterocycle. This compound functions as a lipophilic prodrug form or a versatile synthetic intermediate for the cis-azetidine-2,4-dicarboxylic acid (cis-ADA) pharmacophore, which is a rigid glutamate analog known to act as a potent positive modulator of the N-methyl-D-aspartate (NMDA) receptor.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B8089811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Diethyl 1-benzylazetidine-2,4-dicarboxylate
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+
InChIKeyDXLXLBWDINXHBH-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate: Key Procurement Data for a Constrained Glutamate Analog Scaffold


cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate (CAS 174309-28-5) is a stereochemically defined, N-protected diethyl ester derivative of the constrained four-membered azetidine heterocycle [1]. This compound functions as a lipophilic prodrug form or a versatile synthetic intermediate for the cis-azetidine-2,4-dicarboxylic acid (cis-ADA) pharmacophore, which is a rigid glutamate analog known to act as a potent positive modulator of the N-methyl-D-aspartate (NMDA) receptor [2]. The compound is available as a research chemical with a reported purity of 96% and is supplied as a yellow liquid .

Why cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate Cannot Be Interchanged with Unsubstituted or trans-Configured Analogs


Substituting cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate with a generic analog is problematic due to three critical differentiating factors: stereochemistry, ester type, and nitrogen substitution. The cis-configuration is essential for NMDA receptor modulation, as the trans-isomer (t-ADA) exhibits a distinct pharmacological profile as a Group I mGluR agonist [1] and is inactive at human mGlu2 receptors [2]. Furthermore, the diethyl ester and N-benzyl groups dramatically alter lipophilicity, cellular permeability, and metabolic stability compared to the free acid (cis-ADA) or dimethyl ester analogs . Direct procurement of this specific intermediate ensures retention of the precise spatial orientation and prodrug properties required for downstream biological evaluation in glutamate receptor pharmacology programs [1].

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate: Direct Comparative Quantitative Evidence for Scientific Selection


Superior Lipophilicity and Predicted Blood-Brain Barrier Permeability vs. Free Acid

The target compound exhibits significantly higher calculated lipophilicity (cLogP ~2.5) compared to the parent free acid, cis-azetidine-2,4-dicarboxylic acid (cis-ADA, cLogP ~ -1.8) . This ~4.3 log unit increase is primarily driven by the N-benzyl substitution and diethyl ester moieties. While direct experimental LogP for this specific compound is not available, the value is consistent with structurally analogous dimethyl esters bearing a 2,2-dimethyl-propionylamino substituent which report a LogP of 2.5 [1]. The enhanced lipophilicity is a critical parameter for passive diffusion across lipid membranes, including the blood-brain barrier, a prerequisite for many CNS drug candidates .

Prodrug Design Blood-Brain Barrier Permeability Lipophilicity

Distinct Functional Pharmacology at NMDA Receptors vs. mGluR-Selective trans-ADA

While cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate itself is a prodrug, its parent acid, cis-azetidine-2,4-dicarboxylic acid (cis-ADA), is a potent positive modulator of NMDA receptor function. In a direct head-to-head study of a library of azetidine-2,4-dicarboxylic acid derivatives, cis-ADA (Compound 10f) was identified as the most potent agent in potentiating glutamate-stimulated 45Ca2+ uptake in cerebellar granule cells [1]. In contrast, the trans-isomer (t-ADA) acts as a selective Group I metabotropic glutamate receptor (mGluR) agonist, potentiating NMDA-induced neuronal death in cortical cultures and having no direct effect on NMDA receptors [2]. Therefore, the target compound serves as a precursor to an NMDA-focused tool, distinct from mGluR-modulating trans-analogs.

NMDA Receptor Modulation Glutamate Pharmacology Stereospecificity

Established Use as a Building Block in Antibacterial Oxazolidinone Synthesis

The azetidine-2,4-dicarboxylate scaffold is a key intermediate in the synthesis of novel oxazolidinone antibiotics. A patent (WO2007004049A1) discloses the use of azetidine derivatives as part of the core structure of these compounds, which target gram-positive and gram-negative bacterial infections [1]. While the patent does not directly test the target compound, the N-benzyl-protected cis-diethyl ester is a practical, pre-formed building block for introducing this specific stereochemical motif into the oxazolidinone framework. The compound provides a strategic advantage over constructing the azetidine ring de novo, saving multiple synthetic steps and ensuring the correct relative stereochemistry at the 2,4-positions .

Antibacterial Agents Oxazolidinone Synthesis Drug Discovery

Dual Mode of Action at NMDA Receptor: Concentration-Dependent Agonism and Potentiation

The parent acid of the target compound, cis-ADA, exhibits a unique concentration-dependent dual mode of action at the NMDA receptor. At concentrations below 50 µM, cis-ADA acts as a positive allosteric modulator, enhancing the receptor's response to glutamate. However, at higher concentrations, it acts as a glutamate-like agonist, directly stimulating the receptor [1]. This biphasic pharmacological profile was confirmed through a series of assays, including [3H]MK-801 binding and [3H]GABA release studies in rat forebrain neurons [1]. This dual activity is not observed with the trans-isomer or other simple glutamate analogs, highlighting a unique property of the cis-configured scaffold.

NMDA Receptor Modulation Dual Pharmacology Glutamate Analog

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate: Optimal Scientific and Industrial Application Scenarios


Central Nervous System (CNS) Prodrug Development and Glutamatergic Signaling Research

Use this compound as a lipophilic prodrug for the cis-ADA NMDA receptor modulator. The diethyl ester and N-benzyl groups confer the lipophilicity (predicted LogP ~2.5) necessary for passive diffusion across cellular membranes, including the blood-brain barrier . This allows for in vivo CNS studies of NMDA receptor potentiation without the need for invasive intracerebroventricular administration. The unique concentration-dependent dual action of its active parent—positive modulation at low concentrations and agonism at high concentrations [1]—makes it a superior tool for investigating the nuanced roles of NMDA receptors in synaptic plasticity, learning, and excitotoxicity.

Synthesis of Stereodefined Oxazolidinone Antibiotics Targeting Drug-Resistant Bacteria

Employ this N-benzyl-protected cis-azetidine diester as a pre-fabricated, stereochemically pure building block in the synthesis of novel oxazolidinone antibacterial agents, as exemplified in patent WO2007004049A1 [2]. Direct coupling of this intermediate into larger heterocyclic frameworks circumvents the need for a multi-step de novo synthesis of the constrained azetidine ring, significantly reducing synthetic sequence length and improving overall yield for medicinal chemistry campaigns. This is particularly valuable for developing new antibiotics against multi-drug resistant gram-positive and gram-negative pathogens [2].

Comparative Pharmacology Studies of Glutamate Receptor Subtypes

This compound is essential as a prodrug for generating the cis-ADA pharmacophore, which is a selective potentiator of the NMDA receptor [1]. Its procurement is critical for experimental designs that require direct, controlled comparison with the trans-isomer (t-ADA) and its esters. t-ADA acts as a selective Group I mGluR agonist [3], and studies using the cis-configured analog are necessary to delineate the distinct contributions of ionotropic (NMDA) versus metabotropic (mGluR) glutamate receptors in neuronal function, neuroprotection, and excitotoxic cell death pathways [REFS-2, REFS-4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.